molecular formula C18H23NO4 B2447915 3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2490430-38-9

3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B2447915
CAS RN: 2490430-38-9
M. Wt: 317.385
InChI Key: WQSSVIVSRKOMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.385. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches : Studies have explored various synthetic routes to produce azabicyclo heptane derivatives, focusing on key steps like Diels-Alder reactions, intramolecular cyclization, and chemoselective reduction, which could be relevant for synthesizing 3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (Avenoza et al., 1995); (Napolitano et al., 2010).
  • Molecular and Crystal Structure Analysis : Investigations into the molecular and crystal structures of related compounds provide insights into their stability and potential applications in medicinal chemistry, contributing to the understanding of similar compounds like 3-azabicyclo heptane derivatives (Fortier et al., 1979).

Medicinal Chemistry and Drug Design

  • Analogues and Mimetics : The development of analogues and mimetics of azabicyclo compounds, which could include the studied compound, has implications in drug design, offering potential as building blocks for new therapeutic agents (Garsi et al., 2022); (Hart & Rapoport, 1999).
  • Diversity in Chemical Structures : The synthesis of diverse chemical structures based on the azabicyclo framework underscores the versatility of these compounds in medicinal chemistry. This includes variations in substituents and configurations, relevant to the customization of properties for specific therapeutic applications (Ningsanont et al., 2003).

Pharmaceutical Analysis

  • Chromatographic Analysis : The determination of azabicyclo compounds in pharmaceutical preparations using chromatographic techniques demonstrates their relevance in quality control and formulation studies, which could extend to the study of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (Tsukamoto & Ushio, 1994).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-16(2,3)23-15(22)19-11-17(13-7-5-4-6-8-13)9-18(10-17,12-19)14(20)21/h4-8H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSSVIVSRKOMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

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